(E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(p-tolyl)ethenesulfonamide
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Description
(E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications
AMPA Receptor Potentiation
A unique class of tetrahydrofuran ethers, including derivatives similar to the mentioned compound, have been identified for their potentiation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. These compounds were developed through rational and structure-based drug design, showing promise for cognitive deficit attenuation in schizophrenia patients due to their interaction with the human GluA2 ligand-binding domain (Shaffer et al., 2015).
Anticancer and Antiviral Activities
Celecoxib derivatives, structurally related to the query compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies have shown that certain celecoxib derivatives exhibit significant potential as therapeutic agents, offering a promising avenue for drug development (Küçükgüzel et al., 2013).
Antibacterial and Antifungal Properties
Research into pyrazoline and pyrazole derivatives, which share a core structure with the compound , has uncovered significant antibacterial and antifungal activity. These findings suggest potential applications in developing new antimicrobial agents (Hassan, 2013).
Ligand Synthesis for Metal Coordination
Studies on the reaction of pyrazole and tetrabromoethane in superbasic media have led to the synthesis of pyrazolyl- and bromo-substituted ethenes. These compounds, including those structurally akin to the query molecule, are of interest for creating polydentate ligands for metal coordination, which could be useful in catalysis and material science (Potapov et al., 2011).
Cell Growth Assays in Culture
The development of tetrazolium/formazan assays for cell growth in culture has been significantly advanced by compounds related to the query molecule. These assays are critical for evaluating the cytotoxicity of new drug candidates, including potential cancer therapies (Cory et al., 1991).
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-2-4-14(5-3-13)7-9-23(20,21)18-15-10-17-19(11-15)16-6-8-22-12-16/h2-5,7,9-11,16,18H,6,8,12H2,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMSPMGNMVNNTP-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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